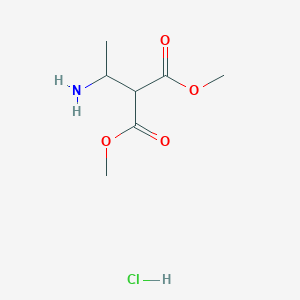
Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It’s a colorless to yellow liquid .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” are not available, a related compound, 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), has been synthesized through the electrochemical oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) using molybdate as a catalyst .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES notation. For Ethyl 2-(methylsulfonyl)acetate, the SMILES notation isCCOC(=O)CS(=O)(=O)C . Physical And Chemical Properties Analysis
Ethyl 2-(methylsulfonyl)acetate has a density of 1.2590 g/mL, a boiling point of 111°C to 113°C (0.2mmHg), and a flash point of 109°C . It’s a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for synthesizing ureas from carboxylic acids, showcasing the utility of similar ethyl compounds in organic synthesis. This approach allows for good yields without racemization under milder and simpler reaction conditions, highlighting the efficiency and environmental friendliness of the method due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Catalysis and Reaction Mechanisms
General basic catalysis of ester hydrolysis demonstrates the importance of ethyl and other similar compounds in facilitating chemical reactions. For instance, the hydrolysis of various esters has been shown to be catalyzed effectively by bases, with the reaction mechanism offering insights into the role of basic catalysis in organic chemistry (Bender & Turnquest, 1957).
Medicinal Chemistry and Therapeutics
In the field of medicinal chemistry, derivatives of 2-[(hydroxyimino)methyl]imidazole incorporating various substituents have been evaluated for their therapeutic activity against anticholinesterase intoxication. This research underscores the potential of ethyl compounds in developing antidotes for chemical warfare agents, with findings suggesting a mechanism of action beyond enzyme reactivation (Goff et al., 1991).
Organic Synthesis and Derivative Formation
The use of ethyl compounds in the synthesis of polysulfide derivatives from Ferula foetida, as well as in the protection of carboxy-group in peptide synthesis, illustrates their versatility in organic chemistry. These applications range from the generation of biologically active molecules to the synthesis of peptides with potential therapeutic uses (Duan et al., 2002; Amaral, 1969).
Environmental and Green Chemistry
In the context of green chemistry, the kinetic study of transesterification reactions catalyzed by ionic liquids involving ethyl compounds highlights the role of such substances in developing more environmentally friendly chemical processes. This research contributes to the understanding of reaction mechanisms and the design of efficient, less harmful catalysts (Peng et al., 2013; Peng et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZKPUIOXWBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929665.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2929666.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2929667.png)


![1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane](/img/structure/B2929673.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2929675.png)